

structure-activity relationship (SAR) studies of 2-Hydroxypyrimidine-5-boronic acid derivatives

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Compound of Interest

Compound Name: 2-Hydroxypyrimidine-5-boronic acid

Cat. No.: B1318881

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Comparative Guide to 2-Hydroxypyrimidine-5-boronic Acid Derivatives as VCP/p97 Inhibitors

This guide provides a detailed comparison of **2-hydroxypyrimidine-5-boronic acid** derivatives as inhibitors of Valosin-Containing Protein (VCP)/p97, a critical enzyme in the ubiquitin-proteasome system and a promising target for cancer therapy.^[1] The information is intended for researchers, scientists, and drug development professionals, with a focus on structure-activity relationships (SAR), experimental data, and comparison with alternative inhibitors.

Introduction to VCP/p97 Inhibition

Valosin-Containing Protein (VCP), also known as p97, is a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of enzymes.^[1] It plays a crucial role in maintaining protein homeostasis by mediating the degradation of misfolded proteins via the ubiquitin-proteasome system (UPS).^{[1][2]} By utilizing the energy from ATP hydrolysis, VCP/p97 unfolds and extracts ubiquitinated proteins from cellular complexes, preparing them for degradation by the proteasome.^[3] Due to the increased reliance of cancer cells on protein quality control mechanisms to cope with the stress of rapid proliferation, VCP/p97 has emerged as a significant therapeutic target in oncology.^[3]

A novel series of pyrimidine molecules containing a boronic acid moiety have been identified as potent inhibitors of VCP/p97.^{[1][2]} This guide focuses on the structure-activity relationship of

these compounds and compares their performance with other known VCP/p97 inhibitors.

Data Presentation: VCP/p97 Inhibition

While a comprehensive SAR table for a full series of **2-hydroxypyrimidine-5-boronic acid** derivatives is not publicly available in the searched literature, the lead compound from this series, compound 17, has demonstrated potent enzymatic and anti-proliferative activity.[1][2]

Table 1: Biological Activity of Lead **2-Hydroxypyrimidine-5-boronic Acid** Derivative (Compound 17)

Compound ID	Enzymatic IC50 (nM) [VCP/p97]	A549 Cell IC50 (μM)	RPMI8226 Cell IC50 (μM)
17	54.7	2.80	0.86

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability.[1]

Table 2: Comparison with Alternative VCP/p97 Inhibitors

Compound Name	Mechanism of Action	Target Domain	Enzymatic IC50 (nM)	Reference
Compound 17	ATP-competitive	Not specified	54.7	[2]
DBeQ	ATP-competitive	D1 and D2	~700	
ML240	ATP-competitive	D2	~110	
ML241	ATP-competitive	D2	~100	
NMS-873	Allosteric	D1/D2 tunnel	~30	
CB-5083	ATP-competitive	D2	~10-20	[3]
CB-5339	ATP-competitive	D2	Not specified	

Structure-Activity Relationship (SAR) Insights

Although detailed quantitative data for a full series is unavailable, the initial study on these pyrimidine boronic acid derivatives highlighted that the substitution pattern on the pyrimidine ring and the nature of the linker to the phenylboronic acid moiety are crucial for their inhibitory activity.[\[1\]](#)

For the lead compound 17, the 4-(methylsulfonyl)benzyl group is a key feature contributing to its high potency.[\[1\]](#) Further research is needed to fully elucidate the SAR of this promising class of inhibitors.

Experimental Protocols

The following is a representative experimental protocol for a VCP/p97 ATPase activity assay, based on commonly used methods.

VCP/p97 ATPase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the ATPase reaction, which is inversely proportional to the amount of remaining ATP.

Materials:

- Purified recombinant human VCP/p97 enzyme
- ATP solution
- Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Test compounds (**2-hydroxypyrimidine-5-boronic acid** derivatives and other inhibitors) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

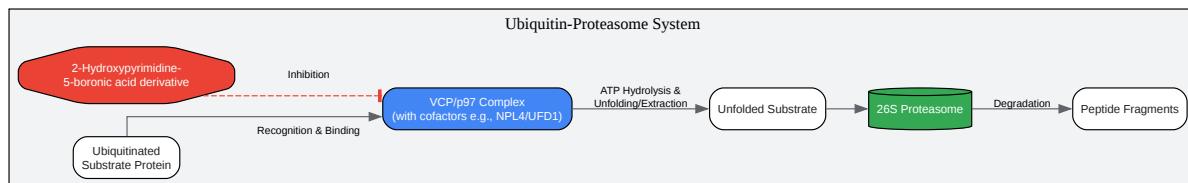
Procedure:

- Reaction Setup: In a 384-well plate, add 2.5 µL of VCP/p97 enzyme solution in assay buffer.

- Inhibitor Addition: Add 0.5 μ L of the test compound at various concentrations (typically a serial dilution). For control wells, add 0.5 μ L of DMSO.
- Reaction Initiation: Add 2 μ L of ATP solution to each well to start the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
- ATP Depletion: Add 5 μ L of ADP-Glo™ Reagent to each well. This reagent terminates the ATPase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion and Signal Generation: Add 10 μ L of Kinase Detection Reagent to each well. This reagent converts the produced ADP back to ATP and initiates a luciferase/luciferin reaction that generates a luminescent signal proportional to the initial ADP concentration. Incubate for 30 minutes at room temperature.
- Measurement: Read the luminescence of the plate using a microplate reader.
- Data Analysis: The luminescent signal is correlated with the amount of ADP produced and thus the ATPase activity. The IC50 values for the inhibitors are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

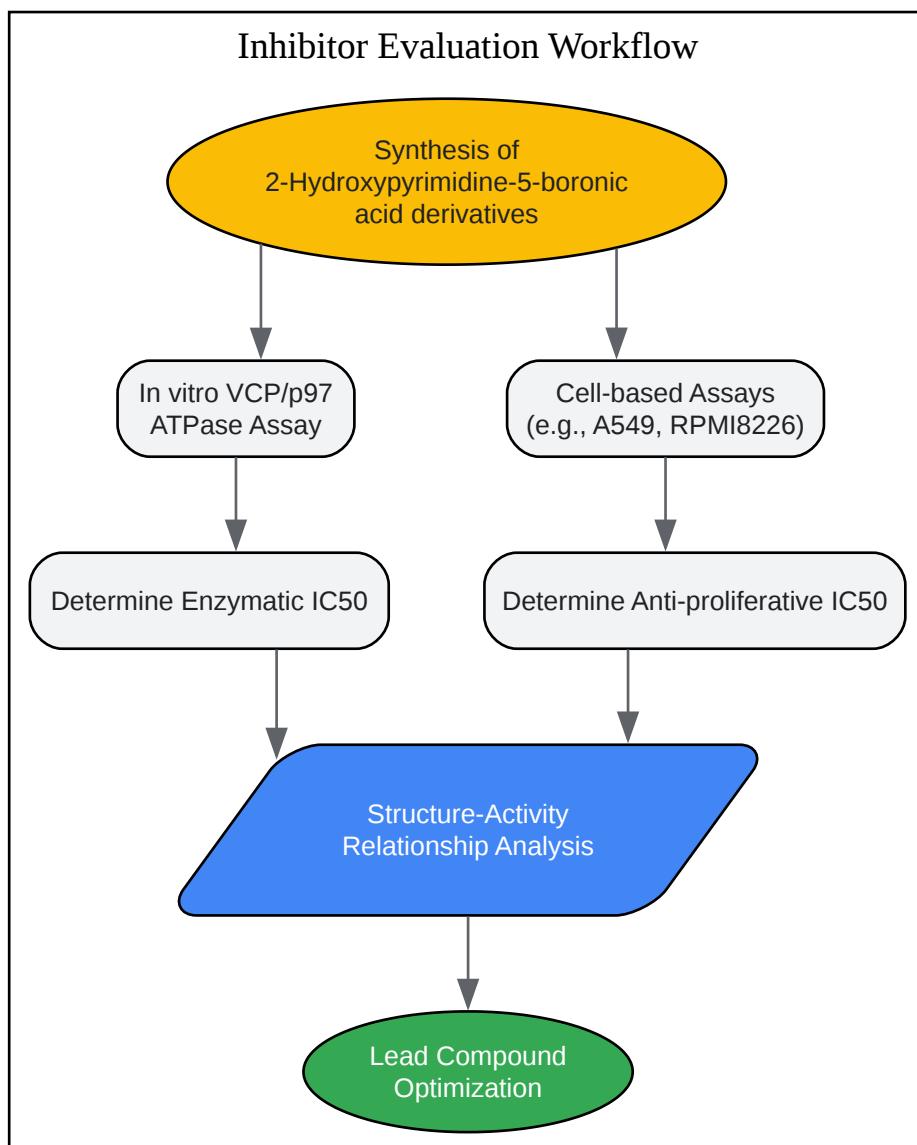
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the central role of VCP/p97 in the ubiquitin-proteasome system and a general workflow for the evaluation of VCP/p97 inhibitors.



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Caption: VCP/p97 in the Ubiquitin-Proteasome System.



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Caption: Workflow for SAR studies of VCP/p97 inhibitors.

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